Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Bromodomain inhibitors epigenetics lead-likeness

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate (CAS 1423034-10-9) is a synthetic small molecule (C₁₂H₂₀N₂O₃, MW 240.30 g/mol) containing a 3,5-dimethylisoxazole warhead connected via a tertiary N-methyl amine to a methyl butanoate ester chain. The 3,5-dimethylisoxazole moiety has been validated as an acetyl-lysine (KAc) bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomain binding pockets, making this compound class relevant to epigenetic inhibitor design.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 1423034-10-9
Cat. No. B1428012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate
CAS1423034-10-9
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN(C)CCCC(=O)OC
InChIInChI=1S/C12H20N2O3/c1-9-11(10(2)17-13-9)8-14(3)7-5-6-12(15)16-4/h5-8H2,1-4H3
InChIKeyMJSROUDIVHYVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate (CAS 1423034-10-9): Structural Classification and Procurement Baseline


Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate (CAS 1423034-10-9) is a synthetic small molecule (C₁₂H₂₀N₂O₃, MW 240.30 g/mol) containing a 3,5-dimethylisoxazole warhead connected via a tertiary N-methyl amine to a methyl butanoate ester chain [1]. The 3,5-dimethylisoxazole moiety has been validated as an acetyl-lysine (KAc) bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomain binding pockets, making this compound class relevant to epigenetic inhibitor design [2]. The compound is cataloged as a versatile small molecule scaffold (Biosynth YGC03410, Enamine EN300-117383, Fluorochem F646172) with typical commercial purity of 95% and is supplied strictly for research purposes .

Why In-Class 3,5-Dimethylisoxazole Analogs Cannot Simply Replace Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate


Within the 3,5-dimethylisoxazole class, substitution at the 4-position is the primary determinant of bromodomain affinity and selectivity, as demonstrated by the structure-guided optimization of Hewings et al. (2013), where modifications at this position produced BRD4(1) ligands spanning over three orders of magnitude in potency [1]. The target compound bears a tertiary N-methyl amine linker coupled to a methyl butanoate ester — a combination that is structurally distinct from common 4-position analogs such as the chloromethyl precursor (CAS 19788-37-5), the primary aminomethyl analog (CAS 131052-47-6), and the shorter-chain propanoate ester (CAS 154928-90-2) [2]. The tertiary amine eliminates hydrogen-bond donor capacity (HBD = 0) while retaining hydrogen-bond acceptor functionality (HBA = 5), altering both the pharmacokinetic profile and the potential for polar interactions within the bromodomain KAc recognition pocket compared to primary or secondary amine analogs . Generic substitution among these analogs risks divergent physicochemical properties — LogP, TPSA, rotatable bond count, and Fsp³ fraction — each of which independently influences solubility, permeability, and metabolic stability in downstream biological assays.

Quantitative Differentiation Evidence: Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate vs. Closest Structural Analogs


Fsp³ Fraction Comparison: Higher sp³ Character vs. Common 3,5-Dimethylisoxazole Bromodomain Ligands

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.67, as reported by Fluorochem . This value is substantially higher than that of representative potent 3,5-dimethylisoxazole bromodomain ligands such as those in the benzoxazinone series (e.g., Y02234, Fsp³ ~0.25–0.35 based on structural analysis), and higher than the simple 3,5-dimethylisoxazole-4-carboxylic acid core (Fsp³ = 0.17 estimated from structure) [1]. Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability — a principle validated across multiple medicinal chemistry campaigns [2].

Bromodomain inhibitors epigenetics lead-likeness

Hydrogen Bond Donor Count: Zero HBD vs. Primary Amine-Containing 3,5-Dimethylisoxazole Analogs

The target compound has a computed Hydrogen Bond Donor count of 0, in contrast to (3,5-dimethyl-1,2-oxazol-4-yl)methanamine (CAS 131052-47-6), which possesses two HBD from its primary amine [1]. The absence of HBD is predicted to enhance passive membrane permeability — a critical parameter for intracellular target engagement of bromodomain proteins. The tertiary N-methyl amine retains hydrogen bond acceptor capacity (HBA = 5, PubChem computed) while eliminating the donor liability that limits brain penetration and oral bioavailability in primary amine-containing analogs [2].

Permeability blood-brain barrier drug-likeness

Topological Polar Surface Area (TPSA): 55.6 Ų — Balanced Polarity for Bromodomain Ligand Optimization

The target compound has a computed TPSA of 55.6 Ų [1], placing it within the favorable range for oral bioavailability (typically TPSA < 140 Ų for good absorption, and < 90 Ų for CNS penetration). This value is notably lower than that of close analogs bearing a carboxylic acid terminus, such as 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid (estimated TPSA ~100–120 Ų due to the sulfonamide and carboxylic acid groups), and lower than that of 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3, estimated TPSA ~63–72 Ų) [2]. The methyl ester terminus contributes to this reduced polarity while maintaining a metabolically labile handle for prodrug strategies or intracellular carboxylic acid release.

Bromodomain BRD4 ligand efficiency oral bioavailability

Class-Level Evidence: The 3,5-Dimethylisoxazole Pharmacophore Validated as an Acetyl-Lysine Bioisostere with <5 μM BRD4(1) Activity in Optimized Derivatives

The 3,5-dimethylisoxazole moiety has been definitively established as an acetyl-lysine bioisostere. Hewings et al. (2011) demonstrated that 4-substituted 3,5-dimethylisoxazoles displace acetylated histone peptides from BRD2(1) and BRD4(1) bromodomains, with lead compound 4d achieving IC₅₀ values of <5 μM against both bromodomains [1]. Subsequent optimization (Hewings et al., 2013) produced derivatives with sub-micromolar BRD4(1) affinity and confirmed binding modes via X-ray crystallography (PDB: 4J0S), revealing key hydrogen bonds with Asn140 and a conserved water network [2]. While the target compound itself has no published biological data, it incorporates the identical 3,5-dimethylisoxazole warhead with a 4-aminomethyl substitution pattern that directly mirrors the attachment point used in the validated series. This class-level evidence establishes the pharmacophoric relevance of this scaffold for bromodomain-targeted research.

BRD4 bromodomain acetyl-lysine mimic epigenetic inhibitors

Rotatable Bond Flexibility: 7 Rotatable Bonds Enable Conformational Sampling vs. Rigid 3,5-Dimethylisoxazole Cores

With 7 computed rotatable bonds [1], the target compound provides substantially greater conformational flexibility than common rigid 3,5-dimethylisoxazole building blocks: 4-(chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5; 1 rotatable bond), (3,5-dimethyl-1,2-oxazol-4-yl)methanamine (CAS 131052-47-6; 2 rotatable bonds), and 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3; 1 rotatable bond) [2]. This 7-fold to 3.5-fold increase in rotatable bond count expands the accessible conformational space, potentially enabling induced-fit binding to bromodomains with flexible binding pockets such as ATAD2, where dimethylisoxazole-containing ligands have been identified as binders [3].

Fragment-based drug discovery conformational flexibility binding entropy

Highest-Confidence Application Scenarios for Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate Based on Available Evidence


Fragment-Based and Focused Library Design for BET Bromodomain (BRD2/BRD4) Inhibitor Discovery

The compound serves as a versatile building block for constructing focused chemical libraries around the validated 3,5-dimethylisoxazole acetyl-lysine bioisostere [1]. Its methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or bioconjugation, while the tertiary amine can undergo quaternization or further alkylation. This dual-handle reactivity enables systematic SAR exploration of linker length, flexibility, and terminal functionality in bromodomain inhibitor programs. The balanced LogP (~0.76–1.2) and zero HBD profile [2] make it particularly suitable for libraries where physicochemical diversity and CNS-compatible property space are desired.

Synthetic Intermediate for BRD4/HDAC Dual Inhibitor Design

Recent publications have demonstrated that merging 3,5-dimethylisoxazole BET-binding motifs with HDAC inhibitor pharmacophores (e.g., hydroxamic acid zinc-binding groups) yields potent dual BRD4/HDAC inhibitors with synergistic anticancer activity [1]. The methyl butanoate ester of the target compound provides a strategically positioned carboxylic acid precursor that, upon hydrolysis, can be conjugated to HDAC-directed moieties. This approach has been validated in pancreatic cancer and NUT midline carcinoma models [2], positioning this scaffold as a logical entry point for dual-epigenetic inhibitor synthesis campaigns.

Physicochemical Benchmarking Standard for Isoxazole-Containing Bromodomain Probe Development

With its well-characterized computed and measured properties — including XLogP3 of 1.2, TPSA of 55.6 Ų, Fsp³ of 0.67, and zero HBD [1] — this compound can serve as a reference standard for benchmarking the physicochemical properties of novel 3,5-dimethylisoxazole derivatives during bromodomain probe development. Its position in 'flatland escape' property space (high Fsp³, moderate TPSA) makes it a useful comparator when evaluating whether synthetic modifications improve or degrade developability metrics relative to this baseline [2].

ATAD2 Bromodomain Ligand Discovery Using Flexible Isoxazole Scaffolds

ATAD2 is an oncology-relevant bromodomain that adopts both 'closed' (histone-compatible) and 'open' (ligand-compatible) conformations [1]. Dimethylisoxazole-containing ligands have been identified as ATAD2 binders, and the 7 rotatable bonds of the target compound [2] provide the conformational flexibility that may be required to accommodate ATAD2's structural plasticity. This scaffold is therefore a rational choice for fragment-growing or structure-based design campaigns specifically targeting ATAD2, where rigid isoxazole cores may fail to induce or stabilize the ligand-compatible conformation.

Quote Request

Request a Quote for Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.